{3-[(furan-2-ylmethoxy)methyl]phenyl}methanamine
Description
{3-[(Furan-2-ylmethoxy)methyl]phenyl}methanamine is a benzylamine derivative featuring a furan-2-ylmethoxy substituent at the 3-position of the phenyl ring. The compound combines a primary amine group with a heterocyclic furan moiety, which confers unique electronic and steric properties. This structure is synthetically accessible via reductive amination or nucleophilic substitution, similar to other benzylamine analogs .
Properties
IUPAC Name |
[3-(furan-2-ylmethoxymethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c14-8-11-3-1-4-12(7-11)9-15-10-13-5-2-6-16-13/h1-7H,8-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWFJCHWUYCJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)COCC2=CC=CO2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(furan-2-ylmethoxy)methyl]phenyl}methanamine typically involves the reaction of 3-(bromomethyl)phenylmethanamine with furan-2-carbaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the furan-2-ylmethoxy group. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
{3-[(Furan-2-ylmethoxy)methyl]phenyl}methanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenylmethanamine derivatives.
Scientific Research Applications
{3-[(Furan-2-ylmethoxy)methyl]phenyl}methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {3-[(furan-2-ylmethoxy)methyl]phenyl}methanamine is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
The compound is compared to structurally related benzylamine derivatives with varying substituents at the 3-position. Key differences in substituent groups influence physicochemical properties, reactivity, and biological activity.
Substituent Diversity and Structural Features
Table 1: Structural Comparison of Analogs
Physicochemical Properties
- Solubility : The furan derivative exhibits intermediate solubility due to the balance between its aromatic ring (hydrophobic) and ether-oxygen (hydrophilic). In contrast, aliphatic ether analogs like {3-[(2-ethoxyethoxy)methyl]phenyl}methanamine are more water-soluble, while bulky tert-butoxy or cyclohexylmethoxy groups reduce solubility .
- Melting/Boiling Points : Bulky substituents (e.g., tert-butoxy) increase melting points due to crystalline packing, whereas flexible chains (e.g., ethoxyethoxy) lower melting points. The furan analog’s melting point is expected to be moderate (50–100°C), comparable to isopropoxy derivatives .
- Aliphatic ethers lack such conjugation, while piperidine-containing analogs introduce basicity via the amine group .
Biological Activity
The compound {3-[(furan-2-ylmethoxy)methyl]phenyl}methanamine has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties, while also discussing relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring linked to a methoxy group, which is further connected to a phenylmethanamine moiety. This unique structural arrangement enhances its chemical reactivity and biological activity compared to other similar compounds.
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors, which may lead to modulation of biochemical pathways. The furan moiety is known to enhance binding affinity towards certain biological targets, potentially contributing to its observed effects in various assays.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth, particularly against Gram-positive bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 12.8 |
These results indicate that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
Case Studies
- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The compound demonstrated significant inhibitory effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections .
- Anticancer Research : Another study investigated the effects of this compound on various cancer cell lines. The findings revealed that it not only inhibited cell growth but also triggered apoptotic pathways, suggesting a dual mechanism of action—both cytotoxicity and apoptosis induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
